molecular formula C7H12O4S B2564307 2,2-dimethyl-1,1-dioxothiolane-3-carboxylic acid CAS No. 2229262-59-1

2,2-dimethyl-1,1-dioxothiolane-3-carboxylic acid

Cat. No.: B2564307
CAS No.: 2229262-59-1
M. Wt: 192.23
InChI Key: QKJIVBAQAREUAR-UHFFFAOYSA-N
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Description

2,2-Dimethyl-1,1-dioxothiolane-3-carboxylic acid is an organic compound characterized by its unique structural features It contains a thiolane ring with two methyl groups and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-1,1-dioxothiolane-3-carboxylic acid typically involves the reaction of thiolane derivatives with appropriate reagents under controlled conditions. One common method involves the oxidation of 2,2-dimethylthiolane using oxidizing agents such as hydrogen peroxide or potassium permanganate. The reaction is carried out in an acidic medium to facilitate the formation of the dioxothiolane ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-1,1-dioxothiolane-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the dioxothiolane ring to a thiolane ring.

    Substitution: The carboxylic acid group can participate in substitution reactions, forming esters or amides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Alcohols and amines in the presence of catalysts such as sulfuric acid or hydrochloric acid.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Thiolane derivatives.

    Substitution: Esters and amides.

Scientific Research Applications

2,2-Dimethyl-1,1-dioxothiolane-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2-dimethyl-1,1-dioxothiolane-3-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The presence of the dioxothiolane ring and carboxylic acid group allows it to form stable complexes with metal ions, influencing various catalytic processes.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid: Similar in structure but contains a dioxolane ring instead of a dioxothiolane ring.

    2,2-Dimethyl-1,3-dioxane-4-carboxylic acid: Contains a dioxane ring, differing in the ring size and oxygen content.

Uniqueness

2,2-Dimethyl-1,1-dioxothiolane-3-carboxylic acid is unique due to the presence of the sulfur atom in the thiolane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where sulfur-containing compounds are required.

Properties

IUPAC Name

2,2-dimethyl-1,1-dioxothiolane-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O4S/c1-7(2)5(6(8)9)3-4-12(7,10)11/h5H,3-4H2,1-2H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKJIVBAQAREUAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CCS1(=O)=O)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2229262-59-1
Record name 2,2-dimethyl-1,1-dioxo-1lambda6-thiolane-3-carboxylic acid
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